Hexamethonium tartrate
Overview
Description
Hexamethonium tartrate is a nicotinic cholinergic antagonist often referred to as the prototypical ganglionic blocker. It is poorly absorbed from the gastrointestinal tract and does not cross the blood-brain barrier . This compound has been used for a variety of therapeutic purposes, including hypertension, but like other ganglionic blockers, it has been replaced by more specific drugs for most purposes .
Preparation Methods
Hexamethonium tartrate can be synthesized through various routes. One common method involves the reaction of hexamethonium bromide with tartaric acid. The reaction conditions typically involve dissolving hexamethonium bromide in water and then adding tartaric acid to form this compound . Industrial production methods may involve similar processes but on a larger scale, ensuring purity and consistency of the final product.
Chemical Reactions Analysis
Hexamethonium tartrate undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions: Reagents such as strong acids or bases can facilitate these reactions. Conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexamethonium tartrate has a wide range of scientific research applications:
Chemistry: It is used as a research tool to study the effects of ganglionic blockers.
Biology: It helps in understanding the role of nicotinic receptors in various biological processes.
Medicine: Historically, it was used to treat hypertension and other disorders of the peripheral nervous system.
Mechanism of Action
Hexamethonium tartrate acts as a non-depolarizing ganglionic blocker. It inhibits the action of acetylcholine at nicotinic receptors in autonomic ganglia, thereby blocking the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems . This action is primarily through the block of the ion pore, rather than through competition with the binding site for acetylcholine .
Comparison with Similar Compounds
Hexamethonium tartrate can be compared with other ganglionic blockers such as:
- Azamethonium bromide
- Pentolinium tartrate
- Mecamylamine hydrochloride
- Pempidine tartrate
- Trimetaphan camphorsulfonate
This compound is unique in its specific action on nicotinic receptors and its historical significance in the treatment of hypertension .
Properties
IUPAC Name |
(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate;trimethyl-[6-(trimethylazaniumyl)hexyl]azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N2.2C4H6O6/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;2*5-1(3(7)8)2(6)4(9)10/h7-12H2,1-6H3;2*1-2,5-6H,(H,7,8)(H,9,10)/q+2;;/p-2/t;2*1-,2-/m.11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKYPSXTNBQAJW-WBPXWQEISA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.C(C(C(=O)[O-])O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60-26-4 (Parent) | |
Record name | Hexamethonium tartrate [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2079-78-9 | |
Record name | Hexamethonium tartrate [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexamethonium tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAMETHONIUM TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U6FTZ422J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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